![molecular formula C9H15NO4S B1473339 7-Thia-2-azaspiro[3.5]nonane oxalate CAS No. 1392804-36-2](/img/structure/B1473339.png)
7-Thia-2-azaspiro[3.5]nonane oxalate
Vue d'ensemble
Description
7-Thia-2-azaspiro[3.5]nonane oxalate is a spirocyclic compound that features a unique structure with a sulfur atom and a nitrogen atom incorporated into a nonane ring system.
Méthodes De Préparation
The synthesis of 7-Thia-2-azaspiro[3.5]nonane oxalate typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization under specific conditions. For instance, the synthesis might start with a thiol and an amine, which undergo a series of reactions to form the spirocyclic structure . Industrial production methods may involve optimizing these reactions for scalability and yield, often using catalysts and controlled reaction environments to ensure consistency and purity .
Analyse Des Réactions Chimiques
7-Thia-2-azaspiro[3.5]nonane oxalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, potentially altering its reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups .
Applications De Recherche Scientifique
7-Thia-2-azaspiro[3.5]nonane oxalate has several applications in scientific research:
Mécanisme D'action
The mechanism by which 7-Thia-2-azaspiro[3.5]nonane oxalate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the spirocyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Thia-2-azaspiro[3.5]nonane oxalate include:
2-Oxa-7-azaspiro[3.5]nonane oxalate: This compound features an oxygen atom instead of a sulfur atom, which can affect its reactivity and biological activity.
7-Thia-1-azaspiro[4.4]nonane oxalate:
8-Thia-1-azaspiro[4.5]decane oxalate: This compound has an additional carbon atom in the ring, which can alter its stability and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
oxalic acid;7-thia-2-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS.C2H2O4/c1-3-9-4-2-7(1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMMRCAXWDUOOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12CNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-36-2 | |
| Record name | 7-Thia-2-azaspiro[3.5]nonane, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1473256.png)
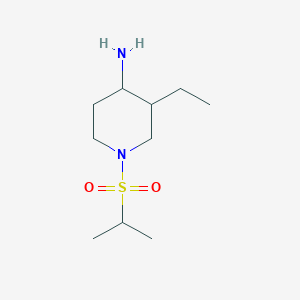
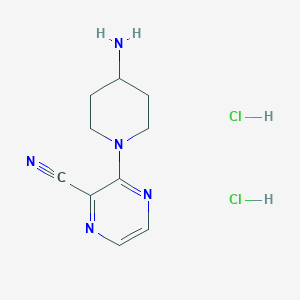
![2-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1473263.png)
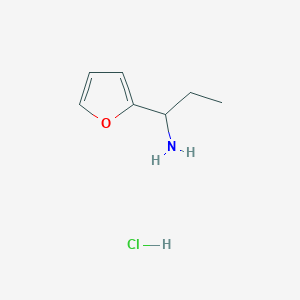
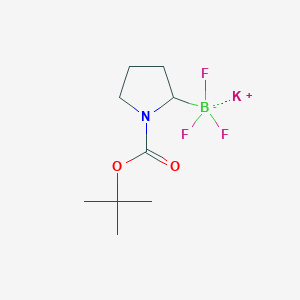
![{2-[4-(piperidin-1-ylmethyl)-1H-pyrazol-1-yl]ethyl}amine](/img/structure/B1473268.png)
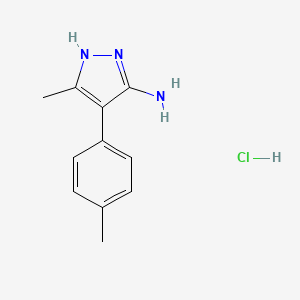
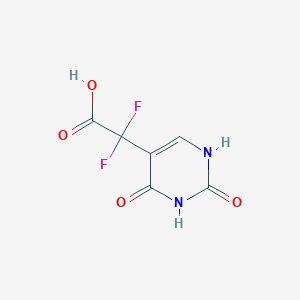
![6-Benzyl 1-methyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate](/img/structure/B1473274.png)
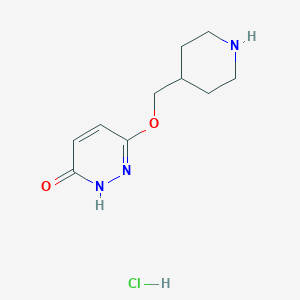

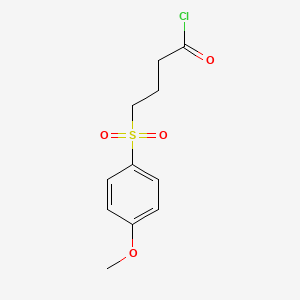
![(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium](/img/structure/B1473279.png)
